molecular formula C10H14O3 B11911013 2-Methylcyclopropanecarboxylic anhydride CAS No. 596826-59-4

2-Methylcyclopropanecarboxylic anhydride

Cat. No.: B11911013
CAS No.: 596826-59-4
M. Wt: 182.22 g/mol
InChI Key: UPWQEUMJRMEGGL-UHFFFAOYSA-N
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Description

2-Methylcyclopropanecarboxylic anhydride is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclopropane, characterized by the presence of a carboxylic anhydride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcyclopropanecarboxylic anhydride can be synthesized through the reaction of 2-methylcyclopropanecarboxylic acid with dehydrating agents. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is efficient, offering high yields and a straightforward experimental procedure.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale dehydrating agents and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclopropanecarboxylic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alcohols: Reacts with alcohols under mild conditions to form esters.

    Amines: Reacts with primary or secondary amines to form amides.

    Water: Hydrolysis in the presence of water to yield the corresponding carboxylic acid.

Major Products:

    Esters: Formed from reactions with alcohols.

    Amides: Formed from reactions with amines.

    Carboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

2-Methylcyclopropanecarboxylic anhydride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Potential use in the development of pharmaceutical agents due to its reactivity and structural features.

    Material Science: Utilized in the preparation of specialized materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methylcyclopropanecarboxylic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives. The electrophilic carbonyl carbon is the primary site of attack by nucleophiles, resulting in the cleavage of the anhydride bond and formation of the corresponding products .

Comparison with Similar Compounds

    Acetic Anhydride: Similar in reactivity but differs in structure and molecular weight.

    Benzoic Anhydride: Another anhydride with different aromatic properties.

    Propionic Anhydride: Similar in reactivity but with a different alkyl chain length.

Uniqueness: 2-Methylcyclopropanecarboxylic anhydride is unique due to its cyclopropane ring structure, which imparts distinct reactivity and steric properties compared to other anhydrides. This uniqueness makes it valuable in specific synthetic applications where such structural features are desired .

Properties

CAS No.

596826-59-4

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(2-methylcyclopropanecarbonyl) 2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-5-3-7(5)9(11)13-10(12)8-4-6(8)2/h5-8H,3-4H2,1-2H3

InChI Key

UPWQEUMJRMEGGL-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=O)OC(=O)C2CC2C

Origin of Product

United States

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